molecular formula C22H16N4O10S3 B12792068 Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate CAS No. 7401-69-6

Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate

Cat. No.: B12792068
CAS No.: 7401-69-6
M. Wt: 592.6 g/mol
InChI Key: MKOJHJCFYCSSJX-UHFFFAOYSA-N
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Description

Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate is a synthetic azo dye. It is known for its vibrant color and is widely used in various industries, including textiles, food, and cosmetics. The compound is characterized by its complex structure, which includes multiple sulfonate groups, making it highly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of sulfanilic acid in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 7-hydroxy-1,3-naphthalenedisulfonic acid under alkaline conditions to form the final azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process is optimized to ensure high yield and purity of the final product. The dye is then purified through filtration and drying before being packaged for use.

Chemical Reactions Analysis

Types of Reactions

Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.

    Substitution: The sulfonate groups can participate in substitution reactions, allowing for the modification of the dye’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Various nucleophiles can be used to substitute the sulfonate groups under controlled conditions.

Major Products Formed

    Oxidation: Depending on the conditions, oxidation can lead to the formation of quinones and other oxidized derivatives.

    Reduction: The primary products of reduction are aromatic amines.

    Substitution: Substitution reactions can yield a variety of modified azo dyes with different properties.

Scientific Research Applications

Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate has several scientific research applications:

    Chemistry: Used as a pH indicator and in the study of azo coupling reactions.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.

    Industry: Widely used as a dye in textiles, food coloring, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light at specific wavelengths, which is a characteristic of azo dyes. This property makes it useful in various applications where color is essential. The molecular targets and pathways involved include interactions with proteins and other biomolecules, which can be studied using spectroscopic techniques.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 7-hydroxy-8-((4-sulphonatophenyl)azo)naphthalene-1,3-disulphonate
  • Trisodium 7-hydroxy-8-((4-((2-methyl-4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate

Uniqueness

Trisodium 7-hydroxy-8-((4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-1,3-disulphonate is unique due to its specific structure, which provides distinct color properties and solubility. The presence of multiple sulfonate groups enhances its water solubility, making it suitable for various applications where other similar compounds might not be as effective.

Properties

CAS No.

7401-69-6

Molecular Formula

C22H16N4O10S3

Molecular Weight

592.6 g/mol

IUPAC Name

7-hydroxy-8-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonic acid

InChI

InChI=1S/C22H16N4O10S3/c27-19-10-1-13-11-18(38(31,32)33)12-20(39(34,35)36)21(13)22(19)26-25-15-4-2-14(3-5-15)23-24-16-6-8-17(9-7-16)37(28,29)30/h1-12,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)

InChI Key

MKOJHJCFYCSSJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O

Origin of Product

United States

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